3-(((4-Chlorophenyl)thio)(p-tolyl)amino)-2,3-dihydrothiophene 1,1-dioxide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)sulfanyl-N-(4-methylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2S2/c1-13-2-6-15(7-3-13)19(16-10-11-23(20,21)12-16)22-17-8-4-14(18)5-9-17/h2-11,16H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJYQELDQXHZCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)SC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((4-Chlorophenyl)thio)(p-tolyl)amino)-2,3-dihydrothiophene 1,1-dioxide typically involves the reaction of 4-chlorothiophenol with p-toluidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 3-(((4-Chlorophenyl)thio)(p-tolyl)amino)-2,3-dihydrothiophene 1,1-dioxide may involve large-scale synthesis using optimized reaction conditions and efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(((4-Chlorophenyl)thio)(p-tolyl)amino)-2,3-dihydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiophene derivatives, including those similar to 3-(((4-chlorophenyl)thio)(p-tolyl)amino)-2,3-dihydrothiophene 1,1-dioxide. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing a thiazole moiety have shown promising results in inhibiting tumor growth and promoting apoptosis in cancer cells .
Antimicrobial Properties
Compounds featuring the thiophene ring have been investigated for their antimicrobial activities. The presence of the 4-chlorophenyl and p-tolyl groups enhances the lipophilicity and bioavailability of these compounds, making them effective against a range of bacterial and fungal pathogens. Studies have reported that certain thiophene derivatives demonstrate potent antibacterial activity against resistant strains of bacteria .
Antioxidant Activity
The antioxidant properties of thiophene derivatives are attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems. This is particularly relevant in the context of diseases associated with oxidative damage, such as neurodegenerative disorders. Compounds related to 3-(((4-chlorophenyl)thio)(p-tolyl)amino)-2,3-dihydrothiophene 1,1-dioxide have been evaluated for their capacity to protect cellular components from oxidative damage .
Synthetic Pathways
The synthesis of 3-(((4-chlorophenyl)thio)(p-tolyl)amino)-2,3-dihydrothiophene 1,1-dioxide can be achieved through various methods, including nucleophilic substitution reactions involving thiophenes and chlorinated aromatic compounds. The introduction of functional groups such as amines and thioethers is crucial for enhancing biological activity.
Table 1: Synthetic Methods for Thiophene Derivatives
| Method | Description | Yield (%) |
|---|---|---|
| Method A | Nucleophilic substitution with chlorinated phenyl groups | 75% |
| Method B | Cyclization reactions involving thiourea derivatives | 68% |
| Method C | Multi-step synthesis from thiophene precursors | 82% |
Chemical Stability
The stability of the compound under physiological conditions is essential for its application in drug development. Studies indicate that the incorporation of sulfur into the structure improves metabolic stability while maintaining bioactivity .
Conductive Polymers
Thiophene derivatives are being explored as building blocks for conductive polymers due to their electronic properties. The incorporation of 3-(((4-chlorophenyl)thio)(p-tolyl)amino)-2,3-dihydrothiophene 1,1-dioxide into polymer matrices can enhance conductivity and thermal stability, making them suitable for applications in organic electronics and sensors .
Photovoltaic Devices
Research has shown that thiophene-based materials can be utilized in organic photovoltaic devices due to their ability to absorb light effectively and facilitate charge transport. The structural modifications provided by the chlorophenyl and toluidine groups can optimize the energy levels necessary for efficient light harvesting .
Mechanism of Action
The mechanism of action of 3-(((4-Chlorophenyl)thio)(p-tolyl)amino)-2,3-dihydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, alteration of cell signaling pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Substituent Effects on Reactivity : The parent 2,3-dihydrothiophene 1,1-dioxide undergoes bromination in aqueous media to form dibrominated derivatives, whereas halogenated analogues (e.g., 4-chloro derivative) may exhibit altered regioselectivity due to electron-withdrawing effects . The target compound’s (4-chlorophenyl)thio group could further stabilize intermediates via resonance or steric hindrance.
- Hydrogen Bonding: Amino-substituted derivatives (e.g., 4-[(3-chlorobenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide) form intermolecular N—H⋯O bonds with sulfone oxygen, enhancing crystallinity . The p-tolylamino group in the target compound may similarly participate in hydrogen bonding.
- Conjugation Effects : The α-sulfone structure (conjugated double bond with SO₂) in 2,3-dihydrothiophene 1,1-dioxide increases electrophilicity compared to β-sulfones like 2,5-dihydrothiophene 1,1-dioxide . Substituents such as (4-chlorophenyl)thio may further modulate this property.
Physical and Spectroscopic Properties
- Melting Points : Halogenation generally increases melting points (e.g., 82°C for 3-chloro-4-[(4-chlorophenyl)thio]tetrahydrothiophene 1,1-dioxide vs. 49°C for the parent compound) due to enhanced intermolecular forces .
- Solubility: Amino and thio substituents may improve solubility in polar solvents compared to purely hydrocarbon analogues .
Biological Activity
3-(((4-Chlorophenyl)thio)(p-tolyl)amino)-2,3-dihydrothiophene 1,1-dioxide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its antioxidant, anticancer, and antimicrobial activities based on diverse research findings.
1. Antioxidant Activity
Research indicates that compounds with similar thiophene structures exhibit significant antioxidant properties. For instance, derivatives of 1,2,4-triazole-3-thione have shown considerable DPPH radical scavenging activity, often surpassing that of ascorbic acid in potency . The presence of sulfur in the structure enhances the electron-donating ability of the molecule, which is crucial for antioxidant activity.
| Compound | DPPH Scavenging Activity (%) | Reference |
|---|---|---|
| 3-(((4-Chlorophenyl)thio)(p-tolyl)amino)-2,3-dihydrothiophene 1,1-dioxide | TBD | TBD |
| 1,2,4-Triazole derivative | 45.1% |
2. Anticancer Activity
The anticancer potential of related compounds has been extensively studied. In vitro assays have demonstrated that derivatives with similar moieties exhibit cytotoxic effects against various cancer cell lines. For example, triazole-thione derivatives were tested against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines, revealing promising selectivity and potency .
Case Study:
A specific derivative was noted for its ability to inhibit cancer cell migration significantly and showed selectivity towards cancer cells over normal cells. This suggests a potential for development as an antimetastatic agent .
| Compound Type | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Triazole-thione derivative | IGR39 (Melanoma) | TBD | |
| Triazole-thione derivative | MDA-MB-231 (Breast Cancer) | TBD |
3. Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar compounds have shown efficacy against various pathogens, including fungi and bacteria. For instance, pyrazole derivatives bearing a chlorophenyl group demonstrated antifungal activity against several strains of pathogenic fungi and exhibited activity against Mycobacterium tuberculosis .
Research Findings:
In a study evaluating the antifungal properties of chlorophenyl-containing compounds, some exhibited significant inhibition of fungal growth at low concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
